N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide
Description
N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide is a highly substituted triazine derivative characterized by multiple 3,3-dimethylbutanoylamino groups. Its structure comprises a central triazine core functionalized with phenyl and triazine substituents, each bearing bulky branched alkylamide moieties.
Properties
Molecular Formula |
C51H75N15O6 |
|---|---|
Molecular Weight |
994.2 g/mol |
IUPAC Name |
N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C51H75N15O6/c1-46(2,3)22-31(67)52-40-58-37(59-41(64-40)53-32(68)23-47(4,5)6)28-19-29(38-60-42(54-33(69)24-48(7,8)9)65-43(61-38)55-34(70)25-49(10,11)12)21-30(20-28)39-62-44(56-35(71)26-50(13,14)15)66-45(63-39)57-36(72)27-51(16,17)18/h19-21H,22-27H2,1-18H3,(H2,52,53,58,59,64,67,68)(H2,54,55,60,61,65,69,70)(H2,56,57,62,63,66,71,72) |
InChI Key |
KCUSLCXZNABHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NC(=NC(=N1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)NC(=O)CC(C)(C)C)NC(=O)CC(C)(C)C)C4=NC(=NC(=N4)NC(=O)CC(C)(C)C)NC(=O)CC(C)(C)C)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of triazine rings and the introduction of dimethylbutanoylamino groups. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to build the final structure. Common reaction conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms, modifying the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s reactivity or stability.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions. Its unique structure might also make it a subject of study for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound could be investigated for its potential interactions with biological molecules, such as proteins or nucleic acids. This might lead to the discovery of new biochemical pathways or the development of novel therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities. Its complex structure might allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, in a biological context, it might bind to a particular enzyme or receptor, modulating its activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s distinguishing feature is its four 3,3-dimethylbutanoylamino groups, which contrast with substituents in analogous triazines:
Key Observations :
- Lipophilicity: The target’s branched alkylamide groups enhance hydrophobicity compared to dimethylamino () or trichloromethyl () analogs, likely reducing aqueous solubility .
Yield and Scalability :
Physicochemical Properties
Notes:
- The target’s bulky substituents likely reduce crystallinity, making melting point determination challenging.
- Brominated analogs () exhibit higher melting points due to increased molecular symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
